Actrz

genotoxic impurity LC-MS method validation cetirizine quality control

Actrz (CAS 1628753-59-2; molecular formula C₄₈H₃₆N₄; molecular weight 668.83 g/mol) is a specialized analytical reference standard compound utilized in pharmaceutical research, drug development, and quality control applications. The compound is supplied with purity specifications of NLT 98% and conforms to ISO certification requirements, making it suitable for global pharmaceutical R&D and quality control workflows.

Molecular Formula C48H36N4
Molecular Weight 668.8 g/mol
Cat. No. B14043650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActrz
Molecular FormulaC48H36N4
Molecular Weight668.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)C3=CC=CC=C3)N(C4=C1C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C
InChIInChI=1S/C48H36N4/c1-48(2)41-31-38(33-15-7-3-8-16-33)25-29-43(41)52(44-30-26-39(32-42(44)48)34-17-9-4-10-18-34)40-27-23-37(24-28-40)47-50-45(35-19-11-5-12-20-35)49-46(51-47)36-21-13-6-14-22-36/h3-32H,1-2H3
InChIKeyPDRKAYBANNNADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actrz (CAS 1628753-59-2): Analytical Reference Standard for Pharmaceutical R&D and Quality Control Applications


Actrz (CAS 1628753-59-2; molecular formula C₄₈H₃₆N₄; molecular weight 668.83 g/mol) is a specialized analytical reference standard compound utilized in pharmaceutical research, drug development, and quality control applications [1]. The compound is supplied with purity specifications of NLT 98% and conforms to ISO certification requirements, making it suitable for global pharmaceutical R&D and quality control workflows . Unlike therapeutic agents, Actrz serves as a reference material for analytical method development, impurity profiling, and regulatory compliance testing rather than as a bioactive pharmaceutical ingredient. The compound represents one of the cetirizine-related substances characterized in pharmacopeial monographs, with its structural identity (C₄₈H₃₆N₄) corresponding to a dimeric cetirizine-related impurity species documented in USP and EP standards frameworks [2].

Why Actrz Reference Standard Cannot Be Substituted by Generic Cetirizine API or Uncharacterized Impurity Mixtures


In pharmaceutical quality control and regulatory submission contexts, the use of unqualified or non-traceable reference materials introduces substantial analytical and compliance risks. Actrz as a specified analytical reference standard (CAS 1628753-59-2) possesses a defined molecular structure (C₄₈H₃₆N₄) and certified purity (NLT 98%) that cannot be replicated by crude cetirizine active pharmaceutical ingredient (API) or uncharacterized impurity mixtures . Pharmacopeial monographs (USP and EP) mandate the use of structurally confirmed and purity-verified reference standards for impurity identification and quantification during drug substance and drug product release testing [1]. Cetirizine oral solution formulations have been shown to contain up to five distinct impurities, including propylene glycol esters and glyceride diastereomers, whose accurate quantification requires well-characterized reference standards for HPLC and LC-MS method validation [2]. Substituting Actrz with unqualified material introduces unacceptable analytical variability that would fail to meet ICH Q2(R1) validation requirements for specificity, accuracy, and precision, ultimately compromising regulatory filing integrity and batch release decisions.

Actrz (Cetirizine Dimer Impurity): Quantified Analytical Performance Benchmarks for Reference Standard Selection


Genotoxic Impurity Quantification: Validated LC-MS Method with Defined Detection and Quantitation Limits

For genotoxic impurity analysis in cetirizine drug substances, a validated LC-MS methodology has been established for dichloroacetic acid (DCAA) determination. The method demonstrates a detection limit (LOD) of 0.4 ppm and a quantitation limit (LOQ) of 1.2 ppm, validated in accordance with ICH guidelines [1]. The methodology achieves a linear regression coefficient of 0.9946 and spike recovery ranging from 93.47% to 99.80%, confirming method reliability, precision, and reproducibility for API sample analysis [1]. The regulatory threshold for DCAA carryover in cetirizine is established at 25 ppm in accordance with Threshold of Toxicological Concern (TTC) principles [1].

genotoxic impurity LC-MS method validation cetirizine quality control

Impurity Profiling by UHPLC: Updated Pharmacopeial Methodology with Validated Column Replacement Workflow

A new UHPLC method has been developed for cetirizine impurity profiling to update the existing European Pharmacopoeia (Ph. Eur.) monograph method [1]. The development employed a generic workflow enabling identification and validation of replacement columns for a given separation through visualization and overlay of design spaces [1]. The updated methodology has been fully validated in accordance with international regulatory guidelines [1].

UHPLC impurity profiling European Pharmacopoeia

Commercial Oral Solution Impurity Analysis: Identification of Five Cetirizine-Related Substances Across Three Manufacturers

Analysis of cetirizine hydrochloride oral solution from three different manufacturers identified five distinct impurities via HPLC and chromatography-mass spectrometry [1]. The two predominant related substances detected across all three enterprises' products were cetirizine propylene glycol esters (a pair of diastereomers) and cetirizine glycerides (a pair of diastereomers) [1]. The emergence of these impurities was determined to be highly correlated with formulation process parameters and API-excipient incompatibility, not with the API synthesis route [1]. Detection wavelength for HPLC analysis was set at 230 nm using a CAPCELL PAK C18 column (4.6 mm × 250 mm, 5 μm) with acetonitrile-water gradient elution at pH 1.5 [1].

oral solution impurities HPLC analysis formulation compatibility

USP Monograph Impurity Specifications: Regulatory Acceptance of 0.5% Lactose Ester Limit and 1% Total Impurities

The USP monograph for Cetirizine Hydrochloride Tablets has established impurity specifications following FDA-approved ANDA submissions [1]. The cetirizine lactose ester impurity limit has been widened from NMT 0.40% to NMT 0.5% to match FDA-approved limits [1]. Additionally, the total impurity limits have been adjusted from NMT 0.8% to NMT 1.0% based on regulatory alignment [1]. For oral solution formulations, commenter suggestions regarding total impurity limits were incorporated, changing from 0.75% to 0.8% based on approved ANDA documentation [2].

USP monograph impurity limits ANDA approval

Actrz Purity Specification and ISO Certification: NLT 98% with Global Pharmaceutical Compliance

Actrz (CAS 1628753-59-2; C₄₈H₃₆N₄; MW 668.83) is supplied with a purity specification of NLT 98% and manufactured under ISO certification compliance, making it suitable for global pharmaceutical R&D and quality control applications . The product is available with supporting documentation including certificate of analysis and can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) based on feasibility requirements [1].

reference standard purity specification ISO certification

Multi-Source Impurity Characterization: Batch-to-Batch Variability Assessment Across Three Cetirizine Oral Solution Manufacturers

Comparative analysis of three manufacturers' cetirizine hydrochloride oral solutions revealed consistent detection of five impurities across all commercial batches [1]. The two predominant impurities identified in all samples were cetirizine propylene glycol esters and cetirizine glycerides, both existing as diastereomeric pairs [1]. Structure confirmation of main impurities was achieved through chromatography-mass spectrometry, and compatibility testing between raw materials and pharmaceutical excipients was performed to establish impurity formation pathways [1].

impurity variability QC batch analysis manufacturing consistency

Actrz Reference Standard: Validated Analytical Workflows for Cetirizine Quality Control and Regulatory Compliance


Genotoxic Impurity Quantification in Cetirizine API via Validated LC-MS Method

Pharmaceutical QC laboratories conducting dichloroacetic acid (DCAA) genotoxic impurity analysis in cetirizine dihydrochloride API can leverage Actrz as a structurally related reference standard for method development and system suitability. The validated LC-MS methodology achieves an LOQ of 1.2 ppm and LOD of 0.4 ppm, providing >20-fold analytical sensitivity margin below the 25 ppm TTC regulatory threshold, with spike recovery of 93.47-99.80% and linearity R² of 0.9946 [1].

Oral Solution Formulation Impurity Profiling and Excipient Compatibility Assessment

Actrz serves as a critical reference standard for HPLC and UPLC-MS analysis of cetirizine hydrochloride oral solutions, where five impurities—including the predominant propylene glycol ester and glyceride diastereomeric pairs—have been identified across multiple commercial manufacturers [1]. The reference standard enables accurate quantification of these formulation-derived impurities, supporting compatibility studies between API and pharmaceutical excipients to optimize manufacturing processes and improve product quality [1].

USP/EP Monograph Compliance and ANDA Regulatory Submission Support

Actrz provides the certified purity (NLT 98%) and structural identity confirmation required for compliance with USP and EP cetirizine monograph impurity specifications [1][2]. Current USP limits for cetirizine hydrochloride tablets specify lactose ester impurity NMT 0.5% and total impurities NMT 1.0%, while oral solution total impurities are limited to 0.8% [3][4]. Use of Actrz as a qualified reference standard ensures method validation and batch release testing meet ICH Q2(R1) requirements for ANDA submissions and post-approval quality monitoring.

Updated UHPLC Method Implementation with Validated Column Replacement Workflow

QC laboratories transitioning from conventional HPLC to UHPLC for cetirizine impurity profiling can employ Actrz in method modernization initiatives. A newly developed UHPLC method updating the Ph. Eur. monograph includes a validated column replacement workflow with design space visualization, enabling laboratories to implement higher-resolution impurity separation while maintaining regulatory compliance with international validation guidelines [1].

Technical Documentation Hub

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